molecular formula C16H13ClN2O3 B3035140 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid CAS No. 303148-65-4

2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid

Cat. No.: B3035140
CAS No.: 303148-65-4
M. Wt: 316.74 g/mol
InChI Key: CKGUJCMTXZLJOI-UHFFFAOYSA-N
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Description

The compound “2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid” is a benzimidazole derivative featuring a chloro-substituted benzimidazole core, a 4-methylphenyl group at the 2-position, and an acetic acid side chain connected via an ether linkage. This structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

2-[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-10-2-4-11(5-3-10)16-18-13-7-6-12(17)8-14(13)19(16)22-9-15(20)21/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGUJCMTXZLJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159454
Record name 2-[[6-Chloro-2-(4-methylphenyl)-1H-benzimidazol-1-yl]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303148-65-4
Record name 2-[[6-Chloro-2-(4-methylphenyl)-1H-benzimidazol-1-yl]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303148-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[6-Chloro-2-(4-methylphenyl)-1H-benzimidazol-1-yl]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst to form 6-chloro-2-(4-methylphenyl)-1H-benzimidazole.

    Etherification: The benzimidazole derivative is then reacted with chloroacetic acid in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

  • 2-[(6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid (RN: 338978-62-4)
    This analogue replaces the 4-methylphenyl group with a simple phenyl ring. The absence of the methyl group reduces steric bulk and lipophilicity, which may alter binding affinity in biological systems. For example, in receptor-targeted applications, the methyl group in the target compound could enhance hydrophobic interactions compared to the phenyl analogue .

Analogues with Modified Oxygen-Linked Side Chains

  • Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate (282523-05-1)
    This compound features an ethyl ester instead of the carboxylic acid and introduces a nitro group at the 6-position. The ester group increases membrane permeability (a prodrug strategy), while the nitro group may enhance electron-withdrawing effects, altering reactivity or metabolic stability . Hydrolysis of the ester to the carboxylic acid could yield a structure closer to the target compound.

Analogues with Heterocyclic or Functional Group Additions

  • 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid This derivative includes a fluorine atom and a methyl group on the benzimidazole core, along with a benzoic acid side chain. Fluorine’s electronegativity can improve metabolic stability and binding specificity, while the methyl group may sterically hinder enzymatic degradation.
  • Ethyl{[6-chloro-1-(4-ethoxyphenyl)-4-methoxy-1H-benzimidazol-2-yl]amino}acetate Here, the oxygen bridge is replaced with an amino group, and additional ethoxy and methoxy substituents are present. The amino group could participate in hydrogen bonding, while the ethoxy and methoxy groups increase solubility and modulate electronic effects. This structural divergence highlights how minor modifications can shift applications from acidic inhibitors to nucleophilic intermediates .

Precursor and Intermediate Compounds

  • 6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol (RN: 250610-26-5)
    This precursor lacks the acetic acid side chain, retaining only the hydroxyl group. The absence of the carboxylic acid reduces polarity, limiting solubility in aqueous environments. However, the hydroxyl group offers a site for further functionalization, such as esterification or etherification, to generate derivatives like the target compound .

Comparative Data Table

Compound Name Key Structural Features Functional Implications Reference
2-{[6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid 4-Methylphenyl, chloro, acetic acid Balanced lipophilicity and polarity
2-[(6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid (338978-62-4) Phenyl, chloro, acetic acid Reduced steric bulk vs. target compound
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate (282523-05-1) Nitro, ethyl ester, 4-chlorophenyl Prodrug potential, enhanced reactivity
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid Fluorine, methyl, benzoic acid Improved metabolic stability, π-π interactions
6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol (250610-26-5) Hydroxyl, 4-methylphenyl, chloro Intermediate for functionalization

Research Findings and Implications

  • Bioactivity : The target compound’s acetic acid group may enhance interactions with polar biological targets (e.g., enzymes or receptors), while analogues with ester groups (e.g., 282523-05-1) could exhibit improved bioavailability .
  • Solubility and Stability : Fluorinated derivatives (e.g., ) demonstrate how electronegative substituents can mitigate oxidative metabolism, extending half-life.
  • Synthetic Flexibility : Precursors like 250610-26-5 underscore the role of intermediates in tailoring benzimidazole scaffolds for specific applications.

Biological Activity

2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid (CAS Number: 303148-65-4) is a compound that has garnered attention in pharmacological research due to its potential biological activity. The compound features a complex structure that includes a benzimidazole moiety, which is often associated with various therapeutic effects.

  • Molecular Formula : C16H13ClN2O3
  • Molecular Weight : 316.74 g/mol
  • Structure : The compound consists of a chloro-substituted benzimidazole linked to an acetic acid moiety through an ether bond.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems.

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties. Preliminary investigations into related compounds have shown efficacy against various bacterial strains. The presence of the chloro and methyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial activity.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural modifications. In SAR studies, the following factors are critical:

  • Substituents : The presence of electron-withdrawing groups (like chloro) can enhance the biological activity.
  • Linker Variations : Modifications in the linker (acetic acid in this case) can impact solubility and bioavailability.

Case Studies

  • CRF1 Receptor Antagonism : A related benzimidazole compound was studied for its antagonistic effects on corticotropin-releasing factor 1 (CRF1) receptors. It exhibited significant binding inhibition (IC50 = 9.5 nM), indicating that structural analogs may also possess similar receptor-binding capabilities, which could be explored further for therapeutic applications in stress-related disorders .
  • Antimicrobial Testing : A study evaluated the antimicrobial properties of various benzimidazole derivatives, showing promising results against Gram-positive bacteria. While direct data on this compound is sparse, the trends observed suggest potential applications in antimicrobial therapy .

Research Findings and Tables

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
CRF1 Receptor AntagonismIC50 = 9.5 nM for related compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid
Reactant of Route 2
2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid

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